1-(6-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide
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Description
1-(6-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide is a useful research compound. Its molecular formula is C28H26N4O4 and its molecular weight is 482.54. The purity is usually 95%.
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Biological Activity
The compound 1-(6-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide (CAS No. 1251678-30-4) is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C28H26N4O4 with a molecular weight of 482.54 g/mol. The structure features a thiazolopyrimidine core linked to a piperidine ring, making it a candidate for diverse biological applications.
Property | Value |
---|---|
Molecular Formula | C28H26N4O4 |
Molecular Weight | 482.54 g/mol |
CAS Number | 1251678-30-4 |
Purity | ≥95% |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways. For instance, compounds with similar structural motifs have been shown to inhibit the activity of kinases associated with cancer progression and inflammatory responses .
Anticancer Activity
Research indicates that derivatives of thiazolopyrimidine compounds exhibit significant anticancer properties. In vitro studies have demonstrated that compounds similar to the one can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. For example, quinazoline derivatives have been reported to possess potent antitumor activity against multiple tumor subpanels .
Antimicrobial Properties
The compound may also exhibit antimicrobial activity. Studies on related thiazole derivatives have shown effectiveness against both bacterial and fungal strains. The presence of halogen substituents in similar compounds has been linked to enhanced bioactivity against pathogens .
Anti-inflammatory Effects
Compounds with similar structural characteristics have been evaluated for their anti-inflammatory potential. Some studies indicate that they can inhibit the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study published in European Journal of Medicinal Chemistry evaluated a series of thiazolopyrimidine derivatives for their anticancer efficacy. The results indicated that certain derivatives significantly inhibited cell growth in A549 lung cancer cells through apoptosis induction mechanisms .
Case Study 2: Antimicrobial Testing
In another investigation focused on antimicrobial properties, researchers synthesized several thiazole-based compounds and tested them against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated notable inhibition zones, indicating potential as antimicrobial agents .
Properties
CAS No. |
1251678-30-4 |
---|---|
Molecular Formula |
C28H26N4O4 |
Molecular Weight |
482.54 |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C28H26N4O4/c1-17-4-8-20(9-5-17)32-28(34)22-16-30-23-10-7-19(15-21(23)26(22)31-32)27(33)29-13-12-18-6-11-24(35-2)25(14-18)36-3/h4-11,14-16,31H,12-13H2,1-3H3,(H,29,33) |
InChI Key |
DPCAPTKEJHLDKC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCC5=CC(=C(C=C5)OC)OC |
solubility |
not available |
Origin of Product |
United States |
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